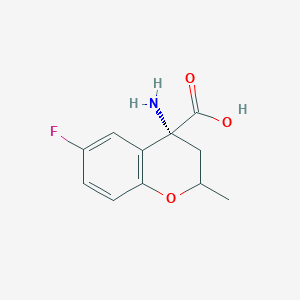![molecular formula C14H25N3O2 B14783278 N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .
Méthodes De Préparation
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide involves several steps. One common method includes the reaction of piperidine derivatives with appropriate acylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and pathways .
Comparaison Avec Des Composés Similaires
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
The uniqueness of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-cyclopropylacetamide lies in its specific molecular structure, which may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C14H25N3O2 |
|---|---|
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C14H25N3O2/c1-10(15)14(19)16-8-4-3-5-13(16)9-17(11(2)18)12-6-7-12/h10,12-13H,3-9,15H2,1-2H3 |
Clé InChI |
WLZQPEZVZSSWKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


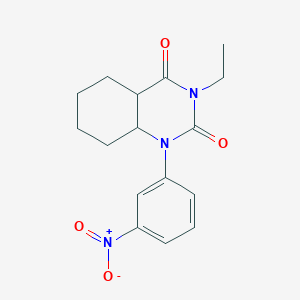
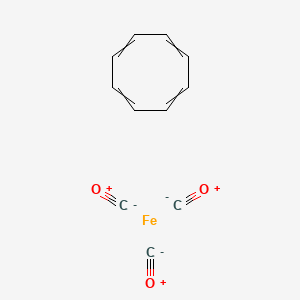
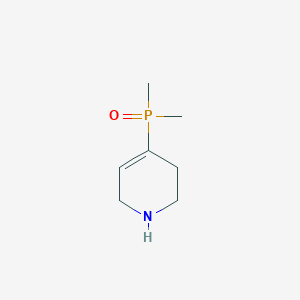
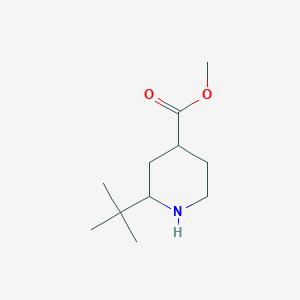
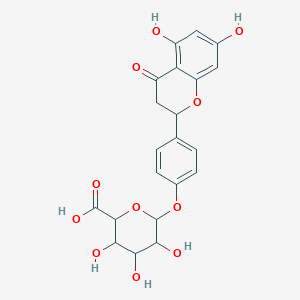
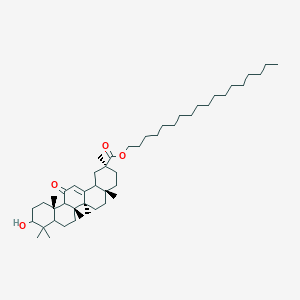
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)
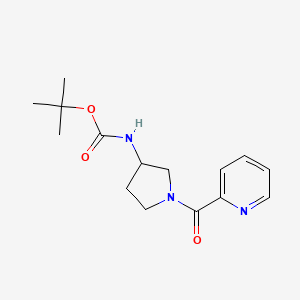

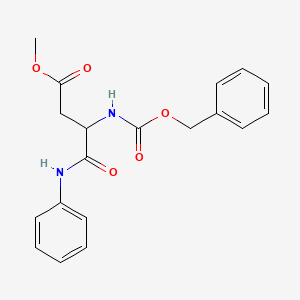
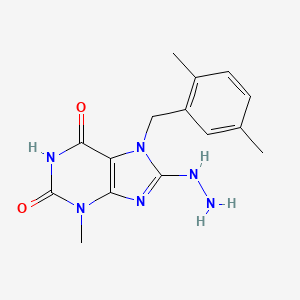
![2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B14783298.png)
